
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide, also known as CTAP, is a small molecule that has been extensively studied for its potential use in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which is a target for many pain medications. The molecule has been shown to have potential applications in the study of addiction, pain management, and other neurological disorders.
作用機序
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide is a selective antagonist of the mu-opioid receptor, which is a target for many pain medications. The molecule binds to the receptor and blocks the effects of opioids such as morphine and fentanyl. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been shown to be highly selective for the mu-opioid receptor, with little or no activity at other opioid receptors.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been shown to have a number of biochemical and physiological effects. The molecule has been shown to block the effects of opioids such as morphine and fentanyl, which can be useful in the study of addiction and pain management. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has also been shown to have effects on the brain's reward system, which can be useful in the study of addiction and other neurological disorders.
実験室実験の利点と制限
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has several advantages for use in lab experiments. The molecule is highly selective for the mu-opioid receptor, which allows for precise targeting of this receptor in studies of addiction and pain management. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has some limitations, including the fact that it is not a natural product and may not accurately mimic the effects of endogenous opioids.
将来の方向性
There are several potential future directions for research involving N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide. One area of interest is the study of the role of the mu-opioid receptor in addiction and pain management. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide may be useful in developing new treatments for these conditions. Another area of interest is the study of the brain's reward system and the mechanisms of drug addiction. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide may be useful in developing new therapies for addiction and other neurological disorders. Finally, N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide may be useful in the study of other opioid receptors and their potential roles in disease states.
合成法
The synthesis of N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide involves several steps, including the reaction of 1-ethyl-2-methyl-5-nitroimidazole with cyclobutanone, followed by reduction of the resulting nitro compound with zinc and ammonium chloride. The resulting cyclobutyl ketone is then reacted with 3-acetylpyrrole in the presence of acetic anhydride and a catalyst to yield N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide.
科学的研究の応用
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been extensively studied for its potential use in scientific research. The molecule has been shown to have potential applications in the study of addiction, pain management, and other neurological disorders. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been used in animal models to study the role of the mu-opioid receptor in addiction and pain management. The molecule has also been used in studies of the brain's reward system and the mechanisms of drug addiction.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-5-18-11(2)9-13(12(18)3)14(19)17(4)15(10-16)7-6-8-15/h9H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSOQNBVJMVVJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C(=O)N(C)C2(CCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

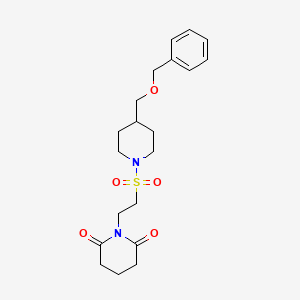

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2396538.png)
![N-(4-methylbenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2396540.png)
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2396542.png)
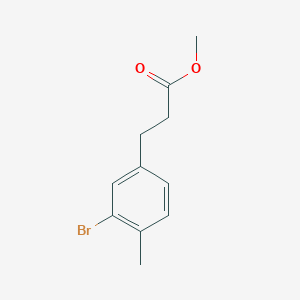
![3-(2-ethoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396545.png)
![1-(3-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396546.png)
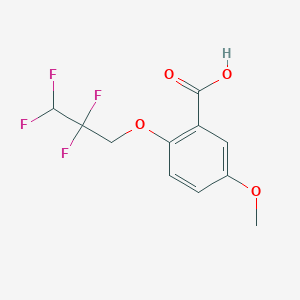
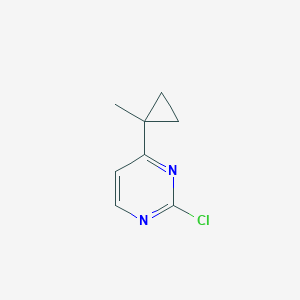
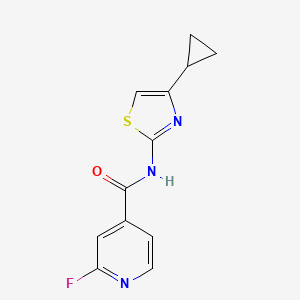
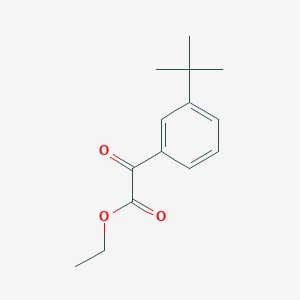
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2396558.png)
![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)